Phenethyl acetate-13C2
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Overview
Description
Phenethyl acetate-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of phenethyl acetate. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for precise tracking and analysis of these compounds in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl acetate-13C2 can be synthesized through the esterification of phenethyl alcohol-13C2 with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of stable isotope-labeled starting materials, such as phenethyl alcohol-13C2, is essential for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Phenethyl acetate-13C2 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenethyl alcohol-13C2 and acetic acid.
Oxidation: this compound can be oxidized to form phenylacetic acid-13C2 using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide), water, reflux conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic medium, controlled temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions, inert atmosphere.
Major Products Formed
Hydrolysis: Phenethyl alcohol-13C2, acetic acid.
Oxidation: Phenylacetic acid-13C2.
Reduction: Phenethyl alcohol-13C2.
Scientific Research Applications
Phenethyl acetate-13C2 is widely used in scientific research for various applications, including:
Drug Development: As a tracer for quantitation during the drug development process, this compound helps in studying the pharmacokinetics and metabolic profiles of drug candidates.
Biological Studies: Used in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Chemical Research: Employed in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Industrial Applications: Utilized in the fragrance and flavor industry as a labeled standard for quality control and product development
Mechanism of Action
The mechanism of action of phenethyl acetate-13C2 involves its incorporation into biological systems where it acts as a tracer. The labeled carbon-13 atoms allow for precise tracking of the compound’s distribution, metabolism, and excretion. This enables researchers to study the pharmacokinetics and metabolic pathways of the compound in detail. The molecular targets and pathways involved depend on the specific biological system and the context of the study .
Comparison with Similar Compounds
Phenethyl acetate-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenethyl acetate: The non-labeled version of phenethyl acetate, commonly used in the fragrance and flavor industry.
Phenethyl alcohol-13C2: The labeled alcohol precursor used in the synthesis of this compound.
Phenethyl acetate-d3: A deuterium-labeled version of phenethyl acetate, used for similar research applications but with different isotopic labeling
This compound’s uniqueness lies in its carbon-13 labeling, which provides distinct advantages in tracking and quantitation in scientific research .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-phenyl(1,2-13C2)ethyl acetate |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i7+1,8+1 |
InChI Key |
MDHYEMXUFSJLGV-BFGUONQLSA-N |
Isomeric SMILES |
CC(=O)O[13CH2][13CH2]C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.